molecular formula C19H20N2O3S B2691302 Propyl 3-amino-4-(furan-2-yl)-5,6,7,8-tetrahydrothieno[2,3-b]quinoline-2-carboxylate CAS No. 434294-34-5

Propyl 3-amino-4-(furan-2-yl)-5,6,7,8-tetrahydrothieno[2,3-b]quinoline-2-carboxylate

Cat. No. B2691302
M. Wt: 356.44
InChI Key: CQOAVCFYOZTJNE-UHFFFAOYSA-N
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Description

This compound is a derivative of quinoline, a heterocyclic aromatic organic compound. Quinoline and its derivatives have versatile applications in the fields of industrial and synthetic organic chemistry . They are vital scaffolds for leads in drug discovery and play a major role in the field of medicinal chemistry .


Synthesis Analysis

Quinoline and its derivatives can be synthesized using various protocols reported in the literature . Classical synthesis protocols like Gould–Jacob, Friedländer, Pfitzinger, Skraup, Doebner von Miller, and Conrad Limpach are well-known . Transition metal-catalyzed reactions, metal-free ionic liquid-mediated reactions, ultrasound irradiation reactions, and green reaction protocols are also useful for the construction and functionalization of this compound .


Molecular Structure Analysis

Quinoline has a characteristic double-ring structure containing a benzene ring fused with a pyridine moiety . The specific compound you mentioned also contains additional functional groups and rings, which would further influence its properties and reactivity.


Chemical Reactions Analysis

The Suzuki–Miyaura coupling reaction is a widely applied transition metal-catalyzed carbon–carbon bond-forming reaction . It’s possible that such reactions could be used in the synthesis or modification of this compound.


Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would be influenced by its specific structure, including its functional groups and the nature of its rings. For example, the presence of the quinoline moiety could impart aromaticity and influence its reactivity .

Scientific Research Applications

  • Catalytic Protodeboronation of Pinacol Boronic Esters

    • Application: This research involves the catalytic protodeboronation of 1°, 2°, and 3° alkyl boronic esters utilizing a radical approach .
    • Method: The process involves pairing with a Matteson–CH2–homologation, which allows for formal anti-Markovnikov alkene hydromethylation .
    • Results: The hydromethylation sequence was applied to methoxy protected (−)-Δ8-THC and cholesterol. The protodeboronation was further used in the formal total synthesis of δ- ®-coniceine and indolizidine 209B .
  • Suzuki–Miyaura Coupling

    • Application: This research discusses the Suzuki–Miyaura (SM) coupling reaction, which is a widely-applied transition metal catalysed carbon–carbon bond forming reaction .
    • Method: The process involves the use of a variety of organoboron reagents, with properties that have been tailored for application under specific SM coupling conditions .
    • Results: The review analyses the seven main classes of boron reagent that have been developed .
  • Synthesis of Fluorescent 1- (3-Amino-4- (4-

    • Application: This research involves the synthesis of fluorescent compounds .
  • Antifungal Evaluation Against Candida spp.

    • Application: This research involves the evaluation of certain compounds for their antifungal properties against Candida species .
    • Method: The concentration of each compound in the combination varied between MIC/8 and MICx8 and was diluted in a 1:2 ratio .
  • Synthesis and Spectroscopic Characterization

    • Application: This research involves the synthesis and spectroscopic characterization of certain compounds .
  • Synthesis and Antifungal Evaluation Against Candida spp.

    • Application: This research involves the synthesis of certain compounds and their antifungal evaluation against Candida species .
    • Method: The concentration of each compound in the combination varied between MIC/8 and MICx8 and was diluted in a 1:2 ratio .

Future Directions

Future research could explore new synthesis methods, potential applications, and the biological activity of this compound. Given the importance of quinoline derivatives in medicinal chemistry , this could be a fruitful area of investigation.

properties

IUPAC Name

propyl 3-amino-4-(furan-2-yl)-5,6,7,8-tetrahydrothieno[2,3-b]quinoline-2-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H20N2O3S/c1-2-9-24-19(22)17-16(20)15-14(13-8-5-10-23-13)11-6-3-4-7-12(11)21-18(15)25-17/h5,8,10H,2-4,6-7,9,20H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CQOAVCFYOZTJNE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCOC(=O)C1=C(C2=C(C3=C(CCCC3)N=C2S1)C4=CC=CO4)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H20N2O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

356.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Propyl 3-amino-4-(furan-2-yl)-5,6,7,8-tetrahydrothieno[2,3-b]quinoline-2-carboxylate

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